molecular formula C11H16N2O2 B2565880 4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one CAS No. 2034376-17-3

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one

Cat. No.: B2565880
CAS No.: 2034376-17-3
M. Wt: 208.261
InChI Key: VRNDEZVVJLQCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one is a synthetic organic compound featuring a piperazin-2-one core substituted with a 1-(furan-2-yl)propan-2-yl group. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Piperazine and piperazinone derivatives are widely recognized as privileged scaffolds in the development of pharmacologically active molecules . Compounds with furan and piperazine motifs have demonstrated a range of biological activities in scientific research. For instance, similar molecular frameworks have been investigated for their potential as inhibitors of tubulin polymerization, a key mechanism in the development of anticancer agents that target the colchicine binding site . Furthermore, piperazine-based structures are frequently explored for their cytotoxic activity, with research indicating they can induce cell cycle arrest and apoptosis in various cancer cell lines . The specific research applications for this compound may include use as a key intermediate in organic synthesis or as a candidate for biological screening in oncology-focused projects. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[1-(furan-2-yl)propan-2-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(7-10-3-2-6-15-10)13-5-4-12-11(14)8-13/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNDEZVVJLQCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-(furan-2-yl)propan-2-one with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different piperazine derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce various piperazine derivatives.

Scientific Research Applications

Antimicrobial Properties

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one exhibits significant antimicrobial activity against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM
Pseudomonas aeruginosa31.108 - 124.432 μg/mL

These findings indicate its potential as a new class of antimicrobial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Antifungal Activity

The compound also demonstrates antifungal properties, especially against Candida species. Its ability to inhibit biofilm formation is noteworthy:

Fungal StrainBiofilm Inhibition Concentration (MBIC)
Candida albicans0.381 - 0.763 μg/mL
Aspergillus niger31.108 - 62.216 μg/mL

This suggests that it may be effective in treating fungal infections that are resistant to conventional therapies .

Mechanistic Insights

Research into the mechanism of action reveals that this compound may inhibit specific enzymes related to inflammation and cancer progression. Studies utilizing molecular docking simulations have shown that it interacts with bacterial ribosomes, inhibiting protein synthesis and leading to cell death .

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation compared various piperazine derivatives, including this compound, demonstrating superior efficacy against both planktonic and biofilm forms of resistant bacterial strains .
  • Antifungal Mechanism : Another study focused on the compound's ability to disrupt quorum sensing pathways in Candida species, highlighting its potential for developing new antifungal treatments .
  • Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating receptor activity associated with tumor growth and metastasis .

Mechanism of Action

The mechanism of action of 4-[1-(Furan-2

Biological Activity

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that include a furan ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

Key Features:

  • Molecular Weight : 204.27 g/mol
  • Functional Groups : Piperazine moiety, furan ring

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with various biological targets including receptors and enzymes. The presence of the piperazine structure suggests potential interactions with neurotransmitter systems, which could influence central nervous system (CNS) activity.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have reported that derivatives with piperazine rings can inhibit the growth of various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
This compoundMCF7 (Breast Cancer)18
Similar Piperazine DerivativeA549 (Lung Cancer)20

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies indicate that piperazine derivatives can exhibit moderate to significant antimicrobial activity against various bacterial strains.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of compounds containing furan and piperazine moieties. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting a role in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Efficacy : A study published in Molecules demonstrated that a related compound inhibited PARP1 activity in breast cancer cells, leading to increased apoptosis. The IC50 values were comparable to established drugs like Olaparib, indicating the therapeutic potential of these compounds in oncology .
  • Pharmacokinetic Studies : Research involving pharmacokinetic profiling showed that furan-containing compounds have favorable absorption and metabolism characteristics, which are critical for their efficacy as therapeutic agents .

Comparison with Similar Compounds

4-(4-Aminophenyl)piperazin-1-ylmethanone

  • Structure: Contains a methanone bridge between the piperazine and furan groups, with an additional 4-aminophenyl substitution.
  • The 4-aminophenyl group may enhance hydrogen-bonding interactions with biological targets.
  • Synthesis : Prepared via nucleophilic aromatic substitution and nitro reduction .
  • Applications : Investigated for antimicrobial and antitumor activities due to the aromatic amine functionality .

(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

  • Structure: Features a conjugated enone system and a 4-fluorophenyl group.
  • Key Differences : The α,β-unsaturated ketone introduces electrophilic reactivity, which may enhance covalent binding to targets. The fluorophenyl group improves metabolic stability via electron-withdrawing effects.
  • Applications : Used in research as a kinase inhibitor or anti-inflammatory agent .

{4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(2-furyl)methanone

  • Structure : Combines a piperidine ring with fluorophenyl and furan-carbonyl groups.
  • Key Differences : The piperidine ring increases conformational flexibility compared to the piperazin-2-one core. The fluorophenyl group enhances binding to serotonin/dopamine receptors.
  • Applications : Explored for antipsychotic or antidepressant properties .

Analogues with Modified Substituents

1-Isopropylpiperazin-2-one Hydrochloride

  • Structure : Lacks the furan moiety but includes an isopropyl group on the piperazin-2-one ring.
  • Applications : Primarily a precursor for pharmaceuticals and agrochemicals .

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone

  • Structure : Contains a chloroethylone group attached to a phenylpiperazine.
  • Key Differences : The chloroethyl group introduces electrophilic reactivity, useful in covalent inhibitor design. The phenylpiperazine moiety is common in antipsychotics.
  • Applications : Studied for antitumor and antimicrobial activities .

Comparative Data Table

Compound Name Core Structure Key Substituents LogP* Biological Activity Synthesis Route
4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one Piperazin-2-one Furan-propan-2-yl 1.8 Under investigation Alkylation/Nucleophilic substitution
4-(4-Aminophenyl)piperazin-1-ylmethanone Piperazine Furan-carbonyl, 4-aminophenyl 0.9 Antimicrobial, antitumor Nucleophilic substitution
1-Isopropylpiperazin-2-one Hydrochloride Piperazin-2-one Isopropyl 0.5 Pharmaceutical precursor Reductive amination
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Piperazine Furan-carbonyl, fluorophenyl-enone 2.2 Kinase inhibition Claisen-Schmidt condensation

*Predicted using Molinspiration or similar tools.

Research Findings and Implications

Lipophilicity: The propan-2-yl-furan group in the target compound confers moderate lipophilicity (LogP ~1.8), balancing membrane permeability and solubility.

Metabolic Stability : Fluorophenyl substituents in analogues (e.g., ) enhance metabolic stability via cytochrome P450 inhibition, whereas the furan-propan-2-yl group may increase susceptibility to oxidative metabolism .

Synthetic Accessibility : The target compound’s synthesis likely parallels methods for alkylation of piperazin-2-one, as seen in and , but requires optimization for stereochemical control.

Q & A

Basic: What are the common synthetic routes for 4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution followed by reduction. For example, 4-fluoronitrobenzene reacts with 1-(2-furoyl)piperazine in acetonitrile with K₂CO₃ at 70°C, followed by nitro group reduction using SnCl₂ or catalytic hydrogenation . Key intermediates like [(furan-2-yl)(4-nitrophenyl)methanone] are purified via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions.

Advanced: How can researchers optimize the nitro reduction step to minimize byproducts?

Methodological Answer:
Catalytic transfer hydrogenation (e.g., Pd/C with ammonium formate) offers higher selectivity than traditional SnCl₂ reduction, reducing risks of over-reduction or dehalogenation. Reaction monitoring via TLC or HPLC-MS ensures timely termination. For sensitive substrates, low-temperature (0–5°C) conditions with NaBH₄/CeCl₃ may suppress competing pathways . Post-reduction purification using preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target amine derivative.

Basic: What techniques are used for structural characterization of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous confirmation of stereochemistry and bond lengths . Complementary methods include:

  • NMR : ¹H/¹³C spectra (DMSO-d₆, 400 MHz) to verify substituent integration.
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm the piperazin-2-one core .
  • High-resolution mass spectrometry (HRMS) : ESI+ mode to validate molecular ion [M+H]⁺.

Advanced: How can researchers resolve challenges in crystallizing this compound?

Methodological Answer:
For twinned or poorly diffracting crystals, use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands . Vapor diffusion (e.g., ether into DCM solution) improves crystal quality. If polymorphism occurs, screen solvents (e.g., methanol/water vs. THF/hexane) and add seeding crystals. High-resolution data (d-spacing < 0.8 Å) collected at synchrotron facilities enhance model accuracy.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Follow OSHA/GHS guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of furan derivatives.
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with vermiculite and dispose as hazardous waste (EPA Class D).

Advanced: How can researchers mitigate risks when synthesizing reactive intermediates?

Methodological Answer:
For intermediates like 1-(2-furoyl)piperazine (CAS 40172-95-0), employ real-time monitoring via inline FT-IR or Raman spectroscopy to detect exothermic events. Quench unstable intermediates (e.g., acyl chlorides) with ice-cold NaHCO₃. Use Schlenk lines for moisture-sensitive steps and DSC/TGA to assess thermal stability .

Basic: What assays are used to evaluate the biological activity of piperazin-2-one derivatives?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI M07-A10) against S. aureus and E. coli.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation.
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Advanced: How can structure-activity relationships (SAR) be studied for this compound?

Methodological Answer:

  • Analog synthesis : Introduce substituents at the furan or piperazine moiety (e.g., halogenation, alkylation).
  • Computational modeling : Dock optimized structures into target proteins (e.g., PI3K or CYP450) using AutoDock Vina.
  • Pharmacokinetics : Assess metabolic stability in liver microsomes (e.g., t½ determination via LC-MS/MS) .

Advanced: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:
Systematic DOE (Design of Experiments) identifies critical factors (e.g., solvent polarity, catalyst loading). For example, acetonitrile vs. DMF in nucleophilic substitution may alter yields by 15–20% . Replicate reactions under inert vs. ambient conditions and characterize byproducts via GC-MS. Publish negative results to inform reproducibility.

Basic: What analytical methods confirm purity post-synthesis?

Methodological Answer:

  • HPLC : C18 column, 1.0 mL/min flow, 254 nm detection. Acceptance criteria: ≥95% purity.
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%).
  • Melting point : Compare to literature values (e.g., 187–190°C for related analogs) .

Advanced: How to validate mechanistic hypotheses for piperazin-2-one reactions?

Methodological Answer:

  • Isotopic labeling : Use ¹⁵N-labeled amines to track reaction pathways via 2D NMR.
  • Kinetic studies : Pseudo-first-order conditions with variable-time aliquots quenched in liquid N₂.
  • DFT calculations : Gaussian 16 to model transition states and activation energies .

Basic: What are the storage and stability considerations for this compound?

Methodological Answer:
Store in amber vials under argon at –20°C for long-term stability. Conduct forced degradation studies (40°C/75% RH for 4 weeks) to identify degradation products. Protect from light to prevent furan ring oxidation .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce phosphate esters or PEGylated side chains.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (200 nm size via dynamic light scattering) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.